Benzimidazole, 5-chloro-4-methyl-2-(trifluoromethyl)-
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Overview
Description
Benzimidazole, 5-chloro-4-methyl-2-(trifluoromethyl)- is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties .
Preparation Methods
The synthesis of benzimidazole derivatives typically involves the condensation of ortho-phenylenediamine with various reagents. For benzimidazole, 5-chloro-4-methyl-2-(trifluoromethyl)-, the synthetic route may include the following steps:
Condensation Reaction: Ortho-phenylenediamine reacts with formic acid or trimethyl orthoformate to form the benzimidazole core.
Industrial Production: Industrial production methods often involve optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Benzimidazole, 5-chloro-4-methyl-2-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzimidazole ring.
Common Reagents and Conditions: Typical reagents include halogenating agents, alkylating agents, and oxidizing/reducing agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Benzimidazole, 5-chloro-4-methyl-2-(trifluoromethyl)- has several scientific research applications:
Mechanism of Action
The mechanism of action of benzimidazole, 5-chloro-4-methyl-2-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Benzimidazole, 5-chloro-4-methyl-2-(trifluoromethyl)- can be compared with other similar compounds:
Biological Activity
Benzimidazole derivatives are a prominent class of compounds in medicinal chemistry, known for their diverse biological activities. The specific compound 5-chloro-4-methyl-2-(trifluoromethyl)benzimidazole has garnered attention due to its potential therapeutic applications, particularly in oncology and infectious diseases. This article reviews the biological activity of this compound, summarizing key findings from diverse research sources.
Overview of Benzimidazole Derivatives
Benzimidazoles are heterocyclic compounds characterized by a fused benzene and imidazole ring. They exhibit a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. The introduction of various substituents can significantly influence their pharmacological profiles.
The biological effects of 5-chloro-4-methyl-2-(trifluoromethyl)benzimidazole are primarily attributed to its interaction with specific cellular proteins and enzymes. While detailed mechanisms for this particular compound remain underexplored, benzimidazole derivatives generally impact several biochemical pathways:
- DNA Replication and Repair : Many benzimidazoles interfere with DNA synthesis, leading to cell cycle arrest.
- Enzyme Inhibition : These compounds often act as inhibitors of critical enzymes involved in metabolic pathways.
- Apoptosis Induction : Certain derivatives have been shown to promote apoptosis in cancer cells by modulating pro-apoptotic and anti-apoptotic proteins.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzimidazole derivatives. For instance, a study reported that compounds with similar structures induced apoptosis in liver cancer cells (HepG2) through caspase activation and modulation of Bcl-2 family proteins .
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
5-chloro-4-methyl-2-(trifluoromethyl)benzimidazole | HepG2 (Liver Cancer) | TBD | Apoptosis induction |
Benzimidazole Derivative 1 | MCF-7 (Breast Cancer) | 45.2 | Multi-target kinase inhibition |
Benzimidazole Derivative 2 | HCT-116 (Colon Cancer) | TBD | DNA damage response |
Antimicrobial Activity
Benzimidazole derivatives have demonstrated significant antimicrobial properties. A comparative study showed that certain benzimidazoles exhibited notable antibacterial activity against Gram-positive and Gram-negative bacteria, outperforming standard antibiotics .
Compound | Target Organism | MIC (µg/ml) | Activity |
---|---|---|---|
5-chloro-4-methyl-2-(trifluoromethyl)benzimidazole | Staphylococcus aureus | TBD | Antibacterial |
Benzimidazole Derivative A | Escherichia coli | 50 | Antibacterial |
Benzimidazole Derivative B | Candida albicans | 250 | Antifungal |
Case Studies
- Cytotoxicity Studies : In vitro evaluations revealed that 5-chloro-4-methyl-2-(trifluoromethyl)benzimidazole exhibited cytotoxic effects on various cancer cell lines. The IC50 values were determined through MTT assays, indicating effective inhibition of cell viability.
- In Vivo Studies : Animal model studies indicated that benzimidazole derivatives could suppress tumor growth in xenograft models, suggesting their potential as anticancer agents .
- Mechanistic Insights : Molecular docking studies have provided insights into the binding affinities of these compounds with target enzymes, indicating multiple interactions that could enhance their therapeutic efficacy .
Properties
CAS No. |
89427-03-2 |
---|---|
Molecular Formula |
C9H6ClF3N2 |
Molecular Weight |
234.60 g/mol |
IUPAC Name |
5-chloro-4-methyl-2-(trifluoromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C9H6ClF3N2/c1-4-5(10)2-3-6-7(4)15-8(14-6)9(11,12)13/h2-3H,1H3,(H,14,15) |
InChI Key |
KLYLINZLAQURKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(N2)C(F)(F)F)Cl |
Origin of Product |
United States |
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